

# Veverimer in Chronic Kidney Disease Research Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Veverimer

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These application notes provide a comprehensive overview of the use of **Veverimer** in preclinical and clinical research models of chronic kidney disease (CKD). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for utilizing **Veverimer** as a research tool.

## Introduction

**Veverimer** (TRC101) is a novel, non-absorbed, orally administered polymer designed to treat metabolic acidosis by binding hydrochloric acid (HCl) in the gastrointestinal tract.[1][2][3] Unlike traditional alkali therapies such as sodium bicarbonate, **Veverimer** removes acid from the body without introducing sodium or other counterions, making it a promising therapeutic candidate for CKD patients who often have sodium-sensitive comorbidities like hypertension and fluid overload.[2][3] Metabolic acidosis is a common complication of CKD and is associated with an accelerated progression of kidney disease, muscle wasting, and bone demineralization.[4]

## Mechanism of Action

**Veverimer** is a high-capacity, selective, non-absorbed polymer that binds and removes hydrochloric acid from the gastrointestinal tract.[1] This process leads to a net gain of bicarbonate in the blood, thereby correcting metabolic acidosis.[1][3] The polymer itself is not absorbed into the bloodstream and is excreted in the feces.[1]

The correction of metabolic acidosis by **Veverimer** is hypothesized to slow the progression of CKD through several mechanisms:

- **Reduced Ammoniogenesis and Complement Activation:** Metabolic acidosis stimulates the kidneys to produce ammonia to excrete acid.[5] This increased ammonia concentration can activate the alternative complement pathway, leading to tubulointerstitial inflammation and fibrosis.[5] By correcting acidosis, **Veverimer** reduces the need for renal ammoniogenesis, thereby mitigating complement-mediated kidney injury.[5]
- **Downregulation of Pro-fibrotic Factors:** Chronic metabolic acidosis is associated with increased intrarenal levels of angiotensin II, aldosterone, and endothelin-1.[5] These factors promote inflammation and fibrosis, contributing to the progression of CKD.[5] Treatment of metabolic acidosis can attenuate the production of these pro-fibrotic mediators.[5]

## Data Presentation

### Preclinical Data: Veverimer in Adenine-Induced CKD Rat Model

A key preclinical model for studying **Veverimer** is the adenine-induced CKD model in rats. In this model, a diet high in adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in kidney function, closely mimicking human CKD.[6][7]

Parameter	Control (Adenine Diet)	Veverimer (1.5% in diet)	Veverimer (3.0% in diet)	Veverimer (4.5% in diet)	Reference
Serum Bicarbonate	Decreased	Dose- dependent increase to normal range	Dose- dependent increase to normal range	Dose- dependent increase to normal range	[1]
Fecal Chloride Excretion	Baseline	Significantly Increased	Significantly Increased	Significantly Increased	[1]

Note: Specific quantitative values from the primary preclinical study were not publicly available in the reviewed literature. The table reflects the described qualitative outcomes.

## Clinical Trial Data: Veverimer in Patients with CKD and Metabolic Acidosis

Multiple clinical trials have evaluated the efficacy and safety of **Veverimer** in patients with CKD (eGFR 20-40 mL/min/1.73 m<sup>2</sup>) and metabolic acidosis (serum bicarbonate 12-20 mmol/L).

Parameter	Placebo	Veverimer	Duration	Reference
Change in Serum Bicarbonate (mmol/L)	+2.9	+4.4	52 Weeks	[3]
Patients with ≥4 mmol/L increase or normalization of Serum Bicarbonate (%)	38%	64%	52 Weeks	[3]
Change in KDQoL-PFD Score	+0.3	+12.5	52 Weeks	[3]
Change in Repeated Chair Stand Test (seconds)	-1.4	-4.3	52 Weeks	[8]
Composite Endpoint of Death, Dialysis, or ≥50% eGFR decline (%)	12%	4%	52 Weeks	

KDQoL-PFD: Kidney Disease and Quality of Life-Physical Function Domain

## Experimental Protocols

### Adenine-Induced Chronic Kidney Disease Rat Model

This protocol describes a common method for inducing CKD in rats using an adenine-rich diet.

#### Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old)
- Standard rat chow
- Adenine powder (Sigma-Aldrich or equivalent)
- Metabolic cages for urine and feces collection
- Blood collection supplies
- Analytical equipment for measuring serum creatinine, BUN, and electrolytes.

#### Procedure:

- **Acclimatization:** Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide free access to standard chow and water.
- **Diet Preparation:** Prepare the adenine-rich diet by thoroughly mixing adenine powder with the standard powdered rat chow. A commonly used concentration is 0.25% (w/w) for a slower, more progressive CKD model, or 0.75% (w/w) for a more rapid onset of severe CKD. [\[6\]](#)[\[7\]](#)
- **Induction Phase:** Feed the rats the adenine-rich diet for 4 to 16 weeks.[\[6\]](#)[\[7\]](#) The duration will depend on the desired severity of CKD. House the rats in individual cages to monitor food and water intake.
- **Monitoring:**
  - **Body Weight:** Record the body weight of each rat weekly.

- Renal Function: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks) to measure serum creatinine and Blood Urea Nitrogen (BUN).
- Metabolic Acidosis: At the desired time points, collect arterial or venous blood for blood gas analysis to determine serum bicarbonate levels and pH.
- Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tubulointerstitial fibrosis and inflammation.

## Veverimer Administration in Adenine-Induced CKD Rat Model

This protocol outlines the administration of **Veverimer** to rats with established adenine-induced CKD.

### Materials:

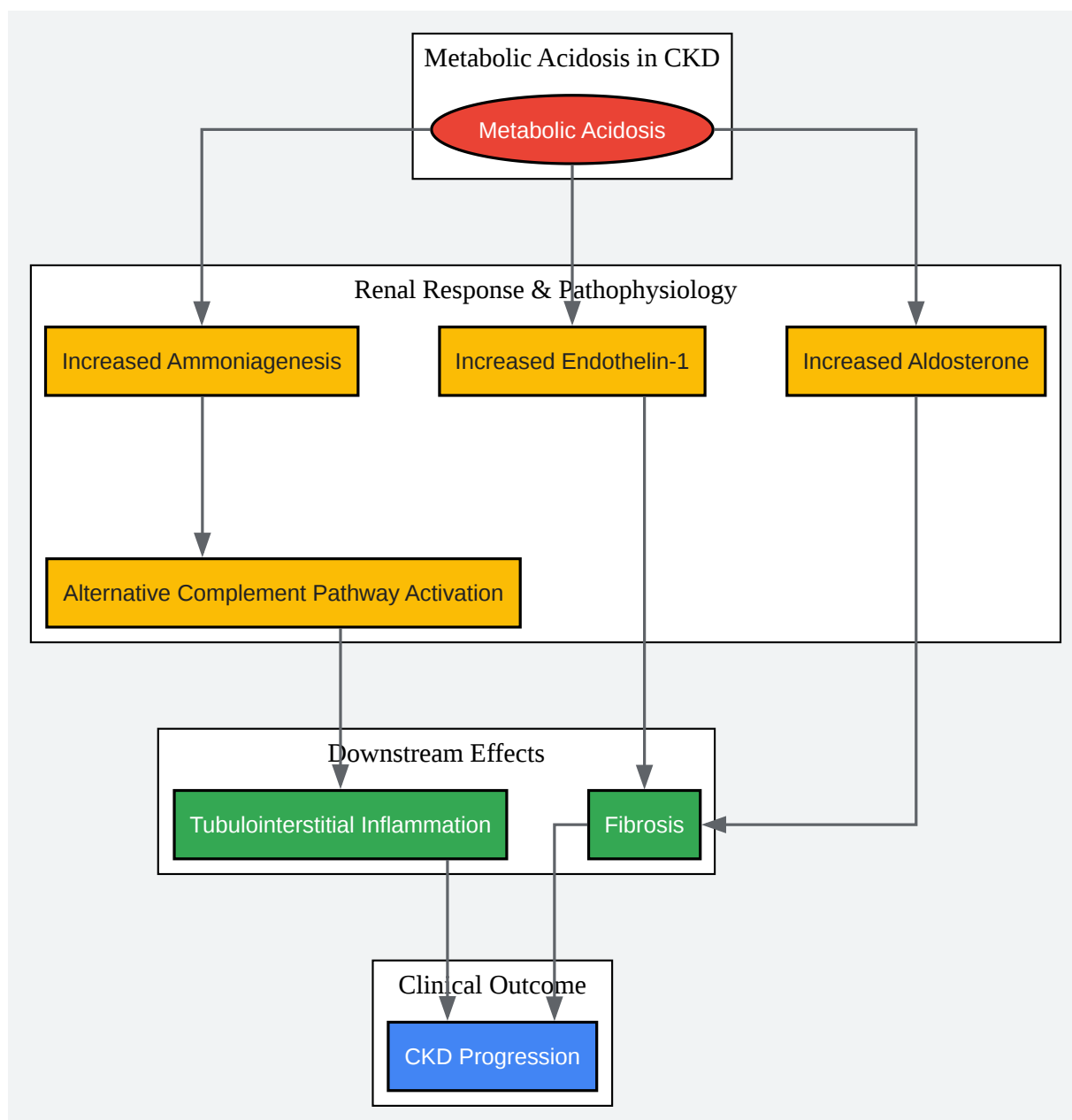
- Rats with adenine-induced CKD (as per the protocol above)
- **Veverimer** powder
- Standard or adenine-rich powdered chow

### Procedure:

- **Veverimer** Diet Preparation: Incorporate **Veverimer** into the powdered chow at the desired concentrations. Preclinical studies have used concentrations of 1.5%, 3.0%, and 4.5% (w/w). [\[1\]](#) Ensure a homogenous mixture.
- Treatment Phase: After the CKD induction phase, switch the rats to the **Veverimer**-containing diet. The duration of treatment can vary depending on the study endpoints, but is typically for several weeks.
- Control Groups:

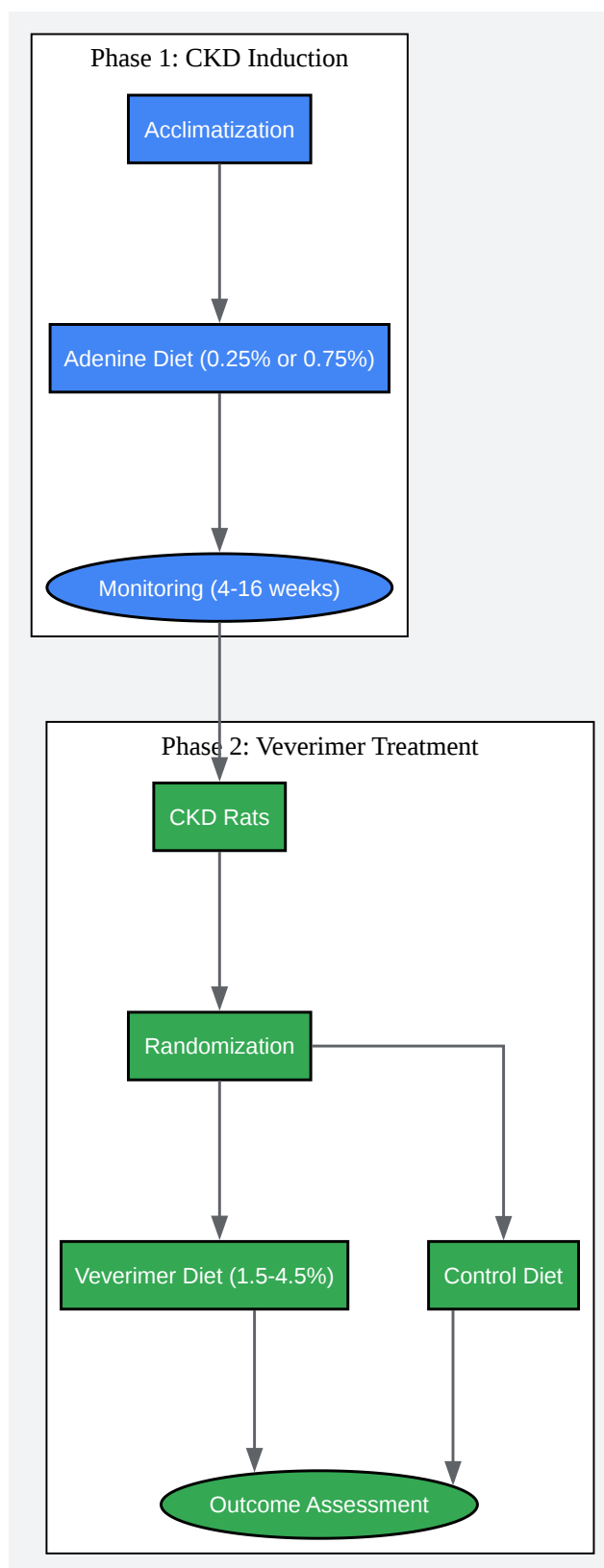
- A control group of CKD rats should receive the same diet without **Veverimer**.
- A healthy control group receiving a standard diet without adenine or **Veverimer** should also be included.
- Outcome Measures:
  - Serum Bicarbonate: Monitor serum bicarbonate levels to assess the correction of metabolic acidosis.
  - Fecal Chloride: Collect feces to measure chloride content, which is indicative of **Veverimer**'s mechanism of action.[\[1\]](#)
  - Renal Function and Histology: Continue to monitor serum creatinine, BUN, and perform terminal kidney histology as described in the CKD induction protocol to evaluate the effect of **Veverimer** on CKD progression.

## Visualizations



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Caption: Signaling pathways of metabolic acidosis-induced CKD progression.



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Caption: Experimental workflow for **Veverimer** studies in adenine-induced CKD rats.



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